2-Chlorobiphenyl

Catalog No.
S577593
CAS No.
2051-60-7
M.F
C12H9Cl
M. Wt
188.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorobiphenyl

CAS Number

2051-60-7

Product Name

2-Chlorobiphenyl

IUPAC Name

1-chloro-2-phenylbenzene

Molecular Formula

C12H9Cl

Molecular Weight

188.65 g/mol

InChI

InChI=1S/C12H9Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H

InChI Key

LAXBNTIAOJWAOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2Cl

solubility

2.56e-05 M

Synonyms

2-chlorobiphenyl, 2-chlorodiphenyl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2Cl

The exact mass of the compound 2-Chlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.56e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67354. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. It belongs to the ontological category of monochlorobiphenyl in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chlorobiphenyl (CAS: 2051-60-7), commonly designated as PCB congener 1, is the fundamental ortho-monochlorinated biphenyl . Structurally, the presence of a chlorine atom at the 2-position induces significant steric hindrance between the two phenyl rings, forcing a non-coplanar conformation[1]. This steric bulk dramatically alters its physical properties, chemical reactivity, and chromatographic behavior compared to its meta- and para-substituted analogs. In industrial and academic procurement, 2-chlorobiphenyl is primarily sourced as an analytical standard for environmental monitoring, a sterically hindered substrate for benchmarking cross-coupling catalysts, and a recalcitrant model compound for evaluating advanced dechlorination technologies .

Substituting 2-chlorobiphenyl with 3-chlorobiphenyl or 4-chlorobiphenyl fundamentally compromises both mechanistic research and analytical workflows [1]. Because the ortho-chlorine prevents planarization of the biphenyl core, 2-chlorobiphenyl exhibits a significantly lower melting point (~32 °C) compared to 4-chlorobiphenyl (~77 °C), altering solubility and handling protocols [2]. In catalytic cross-coupling, the steric strain at the C-Cl bond accelerates radical anion dissociation by orders of magnitude compared to meta-isomers, making it uniquely suited for probing single-electron transfer mechanisms [3]. Furthermore, in environmental analysis, substituting PCB-1 with other isomers invalidates the retention time boundaries required by standardized methodologies, as 2-chlorobiphenyl is the definitive first-eluting congener [1].

Steric Acceleration of Halide Dissociation in Cross-Coupling

In mechanistic studies of Ni(0)-catalyzed cross-coupling, the position of the chlorine atom drastically dictates the reaction pathway. Research mapping oxidative addition mechanisms demonstrates that the dissociation of chloride from the 2-chlorobiphenyl radical anion (after electron transfer) occurs at a rate nearly five orders of magnitude greater than that of 3-chlorobiphenyl [1]. This extreme acceleration is driven by the steric hindrance near the halogen in the ortho position, which promotes rapid mesolytic cleavage [1].

Evidence DimensionRate of chloride dissociation from aryl halide radical anion
Target Compound DataUltra-fast mesolytic cleavage
Comparator Or Baseline3-chlorobiphenyl
Quantified Difference~10^5 times (five orders of magnitude) faster dissociation rate
ConditionsElectron transfer during phosphine-ligated Ni(0) cross-coupling

Procuring 2-chlorobiphenyl is essential for researchers needing a highly sensitive steric probe to distinguish between single-electron transfer (SET) and concerted oxidative addition pathways.

Conformational Impact on Crystal Packing and Melting Point

The physical state of monochlorobiphenyls is heavily dependent on the position of the chlorine atom. The ortho-chlorine in 2-chlorobiphenyl forces a twisted, non-planar conformation that disrupts efficient crystal lattice packing [1]. Consequently, 2-chlorobiphenyl exhibits a melting point of 32–34 °C, making it a low-melting solid or viscous liquid at ambient temperatures [1]. In stark contrast, the para-substituted 4-chlorobiphenyl can adopt a more planar conformation, resulting in a highly crystalline solid with a melting point of 77–79 °C .

Evidence DimensionMelting point (crystal packing efficiency)
Target Compound Data32–34 °C (non-planar, low-melting)
Comparator Or Baseline4-chlorobiphenyl (77–79 °C)
Quantified Difference~45 °C lower melting point
ConditionsStandard atmospheric pressure

Buyers must account for this ~45 °C difference in melting point, as 2-chlorobiphenyl requires different handling, heating, and dissolution protocols compared to solid para-isomers.

Absolute Retention Time Baseline for PCB Congener Analysis

As PCB congener 1, 2-chlorobiphenyl is the lightest and least retained of all 209 polychlorinated biphenyls [1]. In standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocols, 2-chlorobiphenyl establishes the absolute lower bound of the PCB elution window[1]. Its retention time (e.g., 10.30 minutes in specific validated GC-MS methods) is distinctly shorter than that of 3-chlorobiphenyl (11.45 min) and 4-chlorobiphenyl (11.57 min) [1].

Evidence DimensionGC-MS retention time
Target Compound Data10.30 min (first-eluting congener)
Comparator Or Baseline3-chlorobiphenyl (11.45 min) and 4-chlorobiphenyl (11.57 min)
Quantified DifferenceElutes >1 minute earlier than meta/para isomers
ConditionsAgilent 5975C inert XL EI/CI MSD, standard PCB analysis column

Analytical laboratories must procure 2-chlorobiphenyl to accurately define the start of the PCB chromatographic window and calibrate internal standards for regulatory compliance.

Steric Resistance in Chemical Dechlorination Benchmarking

The ortho-substitution of 2-chlorobiphenyl makes it significantly more resistant to chemical degradation than its isomers, serving as a rigorous test for dechlorination methods [1]. In studies utilizing the potassium tert-butoxide (t-BuOK) process, the dechlorination rate of 2-chlorobiphenyl was markedly slower than that of 3-chlorobiphenyl and 4-chlorobiphenyl [1]. This reduced reactivity is directly attributed to the steric shielding of the ortho-chlorine situated in the cleft between the two benzene rings, which hinders the formation of the benzyne intermediate [1].

Evidence DimensionDechlorination reactivity / degradation rate
Target Compound DataSlower degradation (relative ranking)
Comparator Or Baseline3-chlorobiphenyl and 4-chlorobiphenyl (faster degradation)
Quantified DifferenceDemonstrated lowest reactivity among monochlorobiphenyls
ConditionsChemical dechlorination via t-BuOK process

Environmental and chemical engineers must select 2-chlorobiphenyl as the 'worst-case' monochlorinated model to validate the steric tolerance and ultimate efficacy of novel dehalogenation catalysts.

Mechanistic Probing in Organometallic Catalysis

Due to its ultra-fast mesolytic cleavage rate, 2-chlorobiphenyl is the optimal substrate for distinguishing between single-electron transfer (SET) and concerted oxidative addition pathways in Ni-catalyzed cross-coupling [1].

Calibration Standards for Environmental PCB Analysis

As the first-eluting PCB congener, 2-chlorobiphenyl is an indispensable analytical standard for defining the chromatographic window and calibrating limits of detection in GC-MS environmental monitoring [2].

Benchmarking Steric Tolerance of Dechlorination Technologies

Because the ortho-chlorine is heavily shielded, 2-chlorobiphenyl serves as the definitive 'worst-case' monochlorinated model to validate the efficiency of novel chemical and biological dehalogenation catalysts [3].

XLogP3

4.5

Boiling Point

274.0 °C

LogP

4.53 (LogP)

Melting Point

34.0 °C

UNII

2E08SP4D3P

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H373 (97.62%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (97.62%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.62%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

27323-18-8
2051-60-7

Wikipedia

2-chlorobiphenyl

Dates

Last modified: 08-15-2023

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